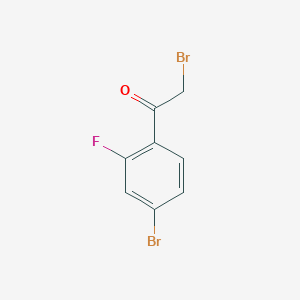

2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone

Description

Significance of Alpha-Haloketones and Halogenated Aromatics in Chemical Synthesis and Biological Activity

Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This unique arrangement results in two electrophilic centers: the carbonyl carbon and the alpha-carbon bearing the halogen. This dual reactivity makes alpha-haloketones exceptionally versatile building blocks in organic synthesis. researchgate.netresearchgate.net They are particularly renowned for their utility in the construction of a wide array of heterocyclic compounds, which are core scaffolds in many pharmaceuticals. mdpi.comnih.gov For instance, the Hantzsch synthesis, a classic method for preparing thiazoles, relies on the reaction of an alpha-haloketone with a thioamide. iau.irscirp.orgscirp.org Similarly, they are employed in the synthesis of imidazoles and oxazoles, further highlighting their importance in generating diverse molecular architectures. orgsyn.orgorganic-chemistry.orgijpsonline.com

Halogenated aromatic compounds are also of profound importance in medicinal chemistry. The incorporation of halogen atoms into a drug candidate's structure can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govepa.gov Halogens can alter the electronic nature of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that can enhance drug-receptor binding. nih.govacs.org The strategic placement of halogens is a common tactic in drug design to optimize pharmacokinetic and pharmacodynamic profiles. nih.gov

Rationale for Research Focus on 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone

The specific structure of this compound, which combines the reactive alpha-bromo ketone moiety with a di-halogenated aromatic ring (containing both bromo and fluoro substituents), provides a strong rationale for its investigation as a valuable synthetic intermediate.

The presence of the alpha-bromo ketone group in this compound makes it a prime candidate for the synthesis of various heterocyclic systems. Its utility as a synthetic intermediate is documented in patent literature, for instance, in the preparation of more complex molecules. The reactivity of the alpha-bromine atom allows for nucleophilic substitution reactions, while the carbonyl group can participate in condensation reactions, leading to the formation of five- and six-membered rings that are prevalent in biologically active compounds.

The di-halogenated phenyl ring offers further opportunities for synthetic diversification. The bromine and fluorine atoms can be subjected to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce new carbon-carbon or carbon-nitrogen bonds. This allows for the construction of a library of compounds with diverse substitutions on the aromatic core, a crucial step in structure-activity relationship (SAR) studies during drug discovery.

The structural motifs present in this compound are frequently found in pharmacologically active molecules. The brominated and fluorinated phenyl ring can enhance binding to target proteins through halogen bonding and other interactions, potentially leading to improved potency and selectivity of a drug candidate.

Derivatives of this compound could be explored for a wide range of therapeutic applications. For example, many kinase inhibitors, a significant class of anti-cancer drugs, feature halogenated aromatic moieties. The ability to readily synthesize a variety of derivatives from this starting material makes it an attractive tool for medicinal chemists aiming to develop novel therapeutics. The combination of the reactive alpha-bromo ketone for scaffold construction and the halogenated aromatic ring for modulating biological activity positions this compound as a promising starting point for the design and synthesis of innovative pharmaceutical agents.

Properties

IUPAC Name |

2-bromo-1-(4-bromo-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDUJSBRWLHLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622610 | |

| Record name | 2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869569-77-7 | |

| Record name | 2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for 2 Bromo 1 4 Bromo 2 Fluorophenyl Ethanone

Established Synthetic Pathways for Alpha-Brominated Acetophenones

The α-bromination of carbonyl compounds is a well-established process in synthetic organic chemistry. bohrium.com The resulting α-bromoalkanones are valuable precursors for numerous organic transformations. researchgate.net

The direct bromination of the α-carbon of an acetophenone (B1666503) derivative is the most common route to phenacyl bromides. Traditional methods often involve the use of elemental bromine (Br₂) in a suitable solvent, such as acetic acid or methanol (B129727). youtube.comzenodo.org The reaction proceeds through an acid-catalyzed enolization of the ketone, followed by an attack of the electron-rich enol on the bromine molecule. zenodo.orgresearchgate.net

Another established method utilizes copper(II) bromide (CuBr₂) as the brominating agent. This reagent offers an alternative to liquid bromine and can be employed in solvents like ethyl acetate (B1210297). For instance, the synthesis of the closely related 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone (B1395667) was achieved by reacting the corresponding acetophenone precursor with copper(II) bromide in ethyl acetate at 60°C for 12 hours, yielding the desired product. chemicalbook.com

While effective, these classic methods often involve hazardous reagents like liquid bromine, which is corrosive and difficult to handle, or require stoichiometric amounts of metal salts, posing environmental concerns. shodhsagar.com

In response to the drawbacks of traditional methods, significant research has focused on developing more environmentally benign and efficient protocols for α-bromination. These approaches emphasize the use of safer reagents and energy-efficient techniques.

N-Bromosuccinimide (NBS) has emerged as a preferred reagent for α-bromination due to its advantages over elemental bromine. bohrium.com As a crystalline solid, NBS is easier and safer to handle. shodhsagar.com Reactions with NBS often exhibit higher selectivity, reducing the formation of byproducts. researchgate.net The bromination of acetophenones using NBS is typically performed in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA) or acidic aluminum oxide (Al₂O₃), which facilitates the reaction. shodhsagar.comnih.gov The reaction mechanism under acidic conditions involves the protonation of the carbonyl oxygen, which promotes the formation of the enol tautomer. The enol then reacts with the bromine supplied by NBS. The byproduct, succinimide, can often be recovered and recycled, further enhancing the green credentials of this method. shodhsagar.com

To further improve reaction efficiency, non-conventional energy sources like ultrasound and microwave irradiation have been successfully applied to α-bromination reactions. These techniques can dramatically reduce reaction times, often from hours to minutes, and improve product yields. arabjchem.orgresearchgate.net

Ultrasound-assisted synthesis (sonochemistry) enhances chemical reactivity through acoustic cavitation. The α-bromination of substituted acetophenones with NBS and a catalytic amount of PTSA in methanol has been shown to proceed in high yields at a lower temperature (35 ± 2°C) under ultrasound irradiation, whereas the same reaction requires refluxing at 65°C for a longer duration under silent conditions. researchgate.net

Microwave irradiation provides rapid and uniform heating, leading to a significant acceleration of reaction rates. arabjchem.orgresearchgate.net The selective monobromination of various aromatic ketones with NBS and PTSA has been achieved within 30 minutes under microwave conditions, demonstrating a significant improvement over conventional heating methods. researchgate.netresearchgate.net The efficiency of microwave-assisted synthesis often allows for solvent-free conditions, further contributing to the development of environmentally friendly protocols. researchgate.net

Table 1: Comparison of Green Chemistry Approaches for Alpha-Bromination of Acetophenones

| Method | Brominating Agent | Catalyst | Energy Source | Typical Reaction Time | Key Advantages |

|---|---|---|---|---|---|

| NBS/Catalyst | N-Bromosuccinimide | PTSA or Al₂O₃ | Conventional Heating | 1-12 hours | Safer reagent, higher selectivity, recyclable byproduct. shodhsagar.com |

| Ultrasound | N-Bromosuccinimide | PTSA | Ultrasound | 30-90 minutes | Reduced reaction time, lower temperature, high yields. researchgate.net |

| Microwave | N-Bromosuccinimide | PTSA | Microwave Irradiation | 5-30 minutes | Drastically reduced reaction time, high yields, potential for solvent-free conditions. researchgate.netarabjchem.orgresearchgate.net |

Green Chemistry Approaches to Alpha-Bromination

Regioselectivity and Stereoselectivity Considerations in the Synthesis of Halogenated Ethanones

A key challenge in the bromination of substituted acetophenones is achieving the desired regioselectivity. The reaction can potentially occur at the α-carbon of the acetyl group or on the aromatic ring via electrophilic substitution. nih.gov The synthesis of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone requires selective bromination at the α-position.

This selectivity is primarily controlled by the reaction conditions and the electronic nature of the substrate. zenodo.org Alpha-bromination is favored under conditions that promote the formation of an enol or enolate intermediate. researchgate.net In the presence of an acid catalyst (like PTSA or HBr), the ketone undergoes enolization. The resulting enol is a nucleophile, with the electron density concentrated at the α-carbon, which then attacks the electrophilic bromine source (e.g., Br₂ or NBS). researchgate.netnih.gov

Conversely, nuclear bromination (on the aromatic ring) is an electrophilic aromatic substitution reaction. This pathway is favored when the aromatic ring is highly activated by electron-donating groups. zenodo.org In the case of the precursor 1-(4-bromo-2-fluorophenyl)ethanone, the aromatic ring is substituted with two electron-withdrawing halogen atoms (bromo and fluoro) and a deactivating acetyl group. These groups decrease the electron density of the ring, disfavoring further electrophilic aromatic substitution and thereby promoting the desired α-bromination of the acetyl group. zenodo.orggoogle.com Therefore, under typical acid-catalyzed conditions using NBS, high regioselectivity for the α-bromo product is expected.

Stereoselectivity is not a factor in the synthesis of this compound, as the reaction does not create a new chiral center.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and side product formation. The synthesis involves the selective α-bromination of the precursor, 1-(4-bromo-2-fluorophenyl)ethanone. Key parameters that require careful tuning include the choice of brominating agent, catalyst, solvent, temperature, and reaction time. researchgate.net

Brominating Agent and Stoichiometry : While various agents can be used, NBS is often preferred for its selectivity. researchgate.net The molar ratio of the brominating agent to the acetophenone precursor is crucial. A slight excess (e.g., 1.1 to 1.2 equivalents) is typically used to ensure complete conversion of the starting material. Using a large excess can lead to the formation of the α,α-dibromo byproduct. researchgate.netresearchgate.net

Catalyst : An acid catalyst like p-toluenesulfonic acid (PTSA) is generally required to facilitate the reaction with NBS by promoting enolization. shodhsagar.comresearchgate.net The optimal catalyst loading needs to be determined experimentally, but typically ranges from 10 to 20 mol%.

Solvent : The choice of solvent can significantly impact the reaction rate and outcome. Studies on similar brominations have evaluated solvents such as methanol, acetonitrile, and dichloromethane. nih.govarabjchem.org Dichloromethane has been identified as an effective solvent for microwave-assisted α-bromination of acetophenones. arabjchem.org

Temperature and Reaction Time : Higher temperatures generally lead to faster reaction rates but may also increase the likelihood of side reactions. researchgate.net The use of microwave irradiation allows for rapid heating to a target temperature (e.g., 80°C), significantly shortening the required reaction time to as little as 30 minutes, compared to several hours with conventional heating. bohrium.comarabjchem.org Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of impurities. researchgate.net

Table 2: Key Parameters for Optimization of the Synthesis of this compound

| Parameter | Variable | Considerations |

|---|---|---|

| Brominating Agent | NBS, CuBr₂, Br₂ | NBS is generally preferred for selectivity and safety. shodhsagar.comresearchgate.net |

| Stoichiometry | Molar ratio of brominating agent to ketone | A slight excess (~1.1 eq.) is optimal to avoid starting material and prevent over-bromination. researchgate.net |

| Catalyst | PTSA, Acidic Al₂O₃, HBr | An acid catalyst is crucial for promoting enol formation. shodhsagar.comnih.gov |

| Solvent | Dichloromethane, Methanol, Acetonitrile | Choice affects reaction rate and solubility. nih.govarabjchem.org |

| Energy Input | Conventional Heating vs. Microwave/Ultrasound | Microwave and ultrasound drastically reduce reaction times. arabjchem.orgresearchgate.net |

| Temperature | 25°C to Reflux | Higher temperatures increase rate but can promote side reactions. researchgate.net |

By systematically adjusting these parameters, a high-yield, selective, and efficient synthesis of this compound can be developed.

Reactivity and Mechanistic Studies of 2 Bromo 1 4 Bromo 2 Fluorophenyl Ethanone

Reaction Pathways and Transformation Mechanisms

The chemical behavior of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is dictated by the interplay of its three key functional components: the α-bromo ketone system, the di-substituted aromatic ring, and the ketone carbonyl group. Each of these sites presents distinct opportunities for chemical transformations, leading to a rich and varied reactivity profile.

Nucleophilic Substitution Reactions at the Alpha-Bromine Center

The most prominent reaction pathway for α-haloketones, such as this compound, is nucleophilic substitution at the α-carbon (the carbon atom adjacent to the carbonyl group). The bromine atom at this position is an excellent leaving group, a characteristic that is significantly enhanced by the adjacent electron-withdrawing ketone functionality. This polarization of the C-Br bond renders the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion in a single, concerted step. This process results in the formation of a new bond between the nucleophile and the α-carbon. Common nucleophiles used in such reactions include amines, thiols, and alkoxides. The reaction with acetate (B1210297) ion, for instance, would proceed with an inversion of configuration if the α-carbon were a chiral center. libretexts.org

The general mechanism can be represented as: Nu:⁻ + R-C(=O)-CH₂Br → R-C(=O)-CH₂-Nu + Br⁻

The presence of the carbonyl group is crucial as it stabilizes the transition state of the SN2 reaction, thereby increasing the reaction rate compared to a simple alkyl bromide.

Reactivity of Aromatic Halogen Substituents (Bromine and Fluorine)

The phenyl ring of the molecule is substituted with two different halogen atoms: bromine at the 4-position and fluorine at the 2-position. These aromatic C-X bonds are substantially stronger and less polarized than the aliphatic C-Br bond at the α-position. Consequently, they are significantly less reactive towards traditional nucleophilic aromatic substitution (SNAr).

However, these aromatic halogens can be activated to participate in transition-metal-catalyzed cross-coupling reactions. In such reactions, regioselectivity becomes a critical consideration. The relative reactivity of aryl halides in common catalytic cycles (e.g., Suzuki, Heck, Buchwald-Hartwig) generally follows the order C-I > C-Br > C-Cl > C-F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds.

Therefore, in a palladium-catalyzed Suzuki cross-coupling reaction, for example, the carbon-bromine bond at the 4-position is expected to react selectively over the more robust carbon-fluorine bond at the 2-position. mdpi.com This selective functionalization allows for the stepwise introduction of different substituents onto the aromatic ring, making the compound a versatile building block in organic synthesis.

Role of the Ketone Functionality in Chemical Transformations

Activation of the α-Position: As previously mentioned, the primary role of the ketone is the activation of the α-carbon towards nucleophilic substitution. Its electron-withdrawing nature via both induction and resonance makes the α-protons (if any were present) acidic and the α-carbon electrophilic.

Direct Reactions at the Carbonyl Carbon: The carbonyl carbon is itself electrophilic and can be attacked by nucleophiles. This can lead to a variety of reactions, including:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation Reactions: It can react with derivatives of ammonia, such as hydroxylamine (B1172632) or hydrazines, to form oximes and hydrazones, respectively. researchgate.net

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

Computational Elucidation of Reaction Mechanisms and Reactivity Profiles

To gain deeper insight into the intrinsic electronic properties and reactivity of this compound, computational chemistry methods are employed. These theoretical studies can predict reaction pathways, rationalize observed reactivity, and guide synthetic efforts.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can determine a molecule's optimized geometry, vibrational frequencies, and a host of electronic properties that serve as reactivity descriptors. researchgate.nettci-thaijo.org These descriptors quantify various aspects of a molecule's reactivity.

For a molecule like this compound, DFT calculations can provide valuable data on its stability and reaction-prone sites. Key global reactivity descriptors that can be calculated include chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.net A high value for chemical hardness indicates high stability and low reactivity, while a low hardness value suggests higher reactivity. semanticscholar.org The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment.

| Reactivity Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness | S | 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity | χ | (I + A) / 2 | Power of an atom to attract electrons to itself. |

| Electrophilicity Index | ω | μ² / 2η (where μ ≈ -χ) | Propensity of a species to accept electrons. |

Table 1. Key global reactivity descriptors calculated using DFT. 'I' represents the ionization potential and 'A' represents the electron affinity, often approximated using HOMO and LUMO energies.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Within the framework of Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is a better electron donor and is more susceptible to electrophilic attack.

LUMO: This orbital acts as the primary electron acceptor. A molecule with a low-energy LUMO is a better electron acceptor and is more susceptible to nucleophilic attack.

The distribution of these orbitals across the molecule is crucial. For this compound, the LUMO is expected to be localized significantly on the α-carbon and the carbonyl carbon, indicating these as the primary sites for nucleophilic attack. The HOMO would likely be distributed over the electron-rich aromatic ring.

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Correlates with the ability to donate an electron (ionization potential). |

| LUMO Energy | ELUMO | Correlates with the ability to accept an electron (electron affinity). |

| HOMO-LUMO Gap | ΔE | Indicator of chemical reactivity and kinetic stability. |

Table 2. Parameters from Frontier Molecular Orbital (HOMO-LUMO) analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how molecules will interact, identifying sites susceptible to electrophilic and nucleophilic attack. nih.govsigmaaldrich.com In an MEP map, different colors represent varying electrostatic potential values; typically, red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate or neutral potential. sigmaaldrich.com

A detailed literature search did not yield any specific studies that have performed and published Molecular Electrostatic Potential (MEP) mapping for this compound. Therefore, no data tables or specific research findings regarding the electrostatic potential distribution for this particular compound can be provided.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Properties

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the electron density of a molecule in terms of localized bonds and lone pairs, providing insight into intramolecular interactions. sigmaaldrich.com This analysis is particularly useful for studying hyperconjugative interactions and intramolecular charge transfer (ICT), which contribute to molecular stability. The method quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied Lewis-type (donor) NBO to an unoccupied non-Lewis-type (acceptor) NBO. sigmaaldrich.com

Despite the utility of this method, no published research articles or databases containing a Natural Bond Orbital (NBO) analysis for this compound were found. Consequently, specific data on charge transfer properties, donor-acceptor interactions, and stabilization energies for this compound are not available.

Fukui Functions and Chemical Reactivity Identification

Fukui functions are descriptors derived from conceptual Density Functional Theory (DFT) that help in predicting the local reactivity of different atomic sites within a molecule. These functions identify which parts of a molecule are most likely to act as nucleophiles (attacked by an electrophile) or electrophiles (attacked by a nucleophile). bldpharm.com By calculating the condensed Fukui indices for each atom, one can rank the sites for their susceptibility to electrophilic, nucleophilic, and radical attacks, providing a quantitative measure of local reactivity. bldpharm.com

A thorough search of scientific literature revealed no studies in which Fukui functions have been calculated or analyzed for this compound. As a result, there are no specific research findings or data tables to present for the chemical reactivity identification of this compound using this method.

Analysis of Solvent Effects on Reaction Energetics and Pathways (e.g., IEF-PCM Model)

The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely used computational method to study the effects of a solvent on the energetics and pathways of chemical reactions. researchgate.net This model simulates the bulk solvent environment as a polarizable continuum, allowing for the calculation of solvation energies and their impact on the stability of reactants, transition states, and products. This is crucial for understanding how a reaction mechanism might change when moving from the gas phase to a solution. researchgate.nettci-thaijo.org

However, the scientific literature does not appear to contain any studies that apply the IEF-PCM model or any other solvent effect model to analyze the reaction energetics and pathways of this compound. Therefore, no specific data or detailed research findings on the influence of solvents on the reactivity of this compound are available.

Derivatization and Exploration of Chemical Space with 2 Bromo 1 4 Bromo 2 Fluorophenyl Ethanone As a Building Block

Synthesis of Novel Heterocyclic Compounds and Scaffolds

The α-bromo ketone functional group is a classic electrophile used in numerous cyclization reactions to form heterocyclic rings. The presence of this moiety in 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone makes it an ideal candidate for constructing various heterocyclic systems.

The synthesis of furan (B31954) rings often involves the reaction of α-haloketones with β-dicarbonyl compounds or similar nucleophiles, a pathway known as the Paal-Knorr synthesis or related variations. dntb.gov.uapharmaguideline.com The Feist-Benary furan synthesis, for instance, specifically utilizes α-halo carbonyl compounds reacting with enolates of β-dicarbonyl compounds. studysmarter.co.uk For benzofurans, a common method involves the reaction of an α-haloketone with a salicylaldehyde (B1680747) or other ortho-hydroxyaryl ketones. researchgate.netnih.govresearchgate.net This reaction typically proceeds via initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the fused furan ring. jocpr.com

While these methods are well-established for a wide range of α-bromoacetophenones, a detailed review of scientific literature did not yield specific examples or dedicated studies detailing the synthesis of furan or benzofuran (B130515) derivatives starting specifically from this compound.

Thiophene (B33073) rings can be synthesized from α-haloketones through several established methods, including the Hantzsch thiophene synthesis, which involves the reaction of an α-haloketone with a β-keto-thioamide or thionoester. nih.gov Another common route is the reaction with sulfur-containing nucleophiles like sodium sulfide (B99878) or Lawesson's reagent in the presence of a suitable co-reactant. youtube.com

For the synthesis of imidazoles, the reaction of an α-haloketone with an amidine is a primary and widely used method. jetir.orguobasrah.edu.iq This condensation reaction builds the imidazole (B134444) ring by forming two carbon-nitrogen bonds. scispace.com An alternative route involves a four-component reaction of an α-haloketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org

Despite the high potential of this compound to participate in these transformations, searches of chemical databases and literature provided no specific examples of its use in the synthesis of thiophene or imidazole derivatives.

The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, a privileged core in many pharmaceutical agents, is most commonly achieved through the condensation of a 2-aminopyridine (B139424) with an α-haloketone. acs.orgnih.govorganic-chemistry.org This reaction, often referred to as the Tschitschibabin reaction, involves the initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic aromatic system. researchgate.netrsc.org

This is a robust and widely applicable reaction. However, a specific application of this compound as the α-haloketone component in this synthesis has not been detailed in the reviewed scientific literature.

Substituted 1,2,4-triazoles can be synthesized from α-haloketones through multi-step sequences. A common pathway involves the reaction of the α-haloketone with a thiosemicarbazide, followed by cyclization. Another route involves converting the α-haloketone into a corresponding phenacyl azide, which can then undergo cycloaddition reactions. researchgate.netuobaghdad.edu.iq The reaction of α-bromoketones with hydrazides and subsequent cyclization is also a known method for accessing the triazole ring system. nih.govisres.orgnih.gov

Although these synthetic strategies are well-documented, specific research detailing the preparation of triazole-based compounds from this compound was not found in the available literature.

Functionalization and Modification of the Aromatic Ring System

The aromatic ring of this compound possesses three distinct substitution points: a fluorine atom at the 2-position and bromine atoms at the 1- and 4-positions of the ethanone (B97240) moiety. These halogen substituents are amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, alkynyl, or amino groups, profoundly altering the molecule's steric and electronic properties. The bromine atom at the 4-position of the phenyl ring is particularly susceptible to such transformations.

Despite these synthetic possibilities, a review of the scientific literature did not yield studies focused on the specific functionalization or modification of the aromatic ring system of this compound.

Design and Synthesis of Complex Polyfunctionalized Molecules

Leveraging the reactivity of both the α-bromo ketone and the di-halo-substituted phenyl ring, this compound could serve as a cornerstone for the synthesis of complex, polyfunctionalized molecules. A synthetic strategy could involve, for instance, an initial cyclization reaction to form a heterocyclic core, followed by sequential cross-coupling reactions on the aromatic bromine atom. This would lead to highly decorated molecular architectures. The fluorine atom also offers a potential site for modification or can be used to modulate the physicochemical properties of the final compounds.

However, specific research outlining the design and successful synthesis of such complex polyfunctionalized molecules originating from this compound is not available in the surveyed scientific literature.

Advanced Spectroscopic and Structural Characterization in Research of 2 Bromo 1 4 Bromo 2 Fluorophenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

1H NMR and 13C NMR Investigations

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the connectivity of a molecule. In the case of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the bromoethyl group. The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The methylene (B1212753) protons (CH₂) adjacent to the bromine and carbonyl groups would appear as a singlet.

For a closely related precursor, 1-(4-bromo-2-fluorophenyl)ethanone, the signal for the aromatic proton adjacent to the carbonyl group has been reported at δ 7.77 (dd, J = 8.4, 8.4 Hz). acs.org The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon is typically observed far downfield, while the carbons bonded to electronegative atoms like fluorine and bromine are also significantly shifted.

Below is a table of predicted NMR chemical shifts for this compound based on established principles and data from similar structures.

| Atom | Signal Type | Predicted Chemical Shift (δ) ppm | Notes |

| CH₂ | ¹H Singlet | 4.4 - 4.6 | Protons on the carbon alpha to the carbonyl and bromine. |

| Ar-H | ¹H Multiplets | 7.3 - 7.9 | Aromatic protons, showing complex splitting due to H-H and H-F coupling. |

| C=O | ¹³C Singlet | 188 - 192 | Carbonyl carbon, deshielded. |

| CH₂Br | ¹³C Singlet | 30 - 35 | Aliphatic carbon attached to bromine. |

| Ar-C | ¹³C Multiplets | 115 - 140 | Aromatic carbons, with shifts influenced by Br and F substituents. The C-F signal will appear as a doublet due to C-F coupling. |

Through-Space Spin-Spin Couplings (e.g., ¹H-¹⁹F, ¹³C-¹⁹F) for Conformational Preference Determination of Fluoro-Substituted Acetophenone (B1666503) Derivatives

In fluoro-substituted acetophenone derivatives, the conformation of the molecule can be determined by observing through-space spin-spin couplings. acs.orgacs.org These couplings occur when two atoms are constrained at a distance smaller than the sum of their van der Waals radii, allowing for a direct magnetic interaction through space rather than through the bonding network. acs.org

Research on 2'-fluoro-substituted acetophenones has shown that these molecules exclusively prefer an s-trans conformation in solution. acs.orgnih.gov This preference is driven by the strong repulsion between the polar fluorine and oxygen atoms, which destabilizes the alternative s-cis conformer. acs.org This s-trans arrangement brings the α-protons (Hα) and α-carbon (Cα) of the ethanone (B97240) group into close proximity with the ortho-fluorine atom. acs.org

This proximity gives rise to significant through-space coupling constants:

⁵J(Hα, F): Coupling over five bonds between the α-proton and the fluorine atom, with observed values ranging from 3.20 to 5.03 Hz. acs.org

⁴J(Cα, F): Coupling over four bonds between the α-carbon and the fluorine atom, with observed values from 6.70 to 11.56 Hz. acs.org

The magnitude of these coupling constants provides definitive evidence for the s-trans conformation. acs.org Studies have also shown that the values of these coupling constants correlate linearly with the dielectric constant of the solvent used for the NMR measurement, indicating that solvent polarity can influence the electronic environment, but the conformational preference remains. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS ESI, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. chemguide.co.uk Techniques like High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS ESI) provide highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. nih.govfrontiersin.org

For this compound, the mass spectrum would exhibit a characteristic molecular ion peak cluster. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion would appear as a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of roughly 1:2:1.

The fragmentation of the molecular ion is predictable. The most common fragmentation pathway for ketones is α-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.orgmiamioh.edu This would lead to the formation of a stable acylium ion.

A plausible fragmentation pathway is outlined in the table below.

| m/z (relative) | Proposed Fragment Ion | Formation Pathway |

| M, M+2, M+4 | [C₈H₅Br₂FO]⁺ | Molecular Ion |

| M-Br, M+2-Br | [C₈H₅BrFO]⁺ | Loss of a bromine radical from the bromomethyl group (α-cleavage). |

| 263, 265, 267 | [C₇H₃Br₂FO]⁺ | Not a primary fragment. |

| 201, 203 | [C₇H₃BrFO]⁺ | Formation of the 4-bromo-2-fluorobenzoyl cation via α-cleavage (loss of •CH₂Br). This is expected to be a major fragment. |

| 122 | [C₇H₃FO]⁺ | Loss of bromine from the benzoyl cation. |

Infrared (IR) Spectroscopy for Functional Group Identification and Mechanistic Research

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The spectrum for this compound would show characteristic absorption bands corresponding to its constituent functional groups.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Carbonyl (C=O) | Stretch | 1700 - 1680 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| C-F | Stretch | 1250 - 1000 | Strong |

| C-Br | Stretch | 690 - 515 | Medium to Strong |

The strong absorption band in the 1700-1680 cm⁻¹ region is a definitive indicator of the ketone carbonyl group. libretexts.org The presence of halogen atoms (F and Br) conjugated with the aromatic ring can slightly shift the C=O stretching frequency. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals, including the C-F and C-Br stretching vibrations, which are characteristic of the molecule as a whole. libretexts.org

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular conformation and intermolecular interactions within the crystal lattice. mdpi.com

While a specific crystal structure for this compound is not publicly available, research on analogous 2'-fluoro-substituted acetophenone derivatives has utilized X-ray crystallography to confirm the s-trans conformation predicted by NMR studies. nih.gov Such an analysis for the title compound would definitively establish:

The planarity of the 4-bromo-2-fluorobenzoyl moiety.

The precise orientation of the bromomethyl group relative to the aromatic ring.

Intermolecular interactions, such as halogen bonding or π-π stacking, that dictate the crystal packing arrangement. researchgate.net

This structural information is crucial for understanding the molecule's physical properties and reactivity, and for validating computational models. acs.orgrsc.org

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Biologically Active Derivatives

The reactivity of the α-bromo ketone group in 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone makes it a versatile building block for the synthesis of more complex molecules. Researchers have utilized this compound to create libraries of derivatives with a wide range of biological activities.

Exploration of Cytotoxicity Against Cancer Cell Lines and Potential Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. The introduction of various heterocyclic moieties and other functional groups to the core structure has led to the development of compounds with significant cytotoxic effects against several cancer cell lines. While specific studies on derivatives of this compound are not extensively detailed in publicly available literature, the broader class of α-bromoacetophenones serves as a well-established precursor for compounds with antiproliferative properties. The general strategy involves the reaction of the α-bromo ketone with various nucleophiles to introduce diverse functionalities, which can then interact with biological targets in cancer cells.

Synthesis of Competitive Aromatase Inhibitors

Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. The core structure of this compound can be elaborated to synthesize non-steroidal aromatase inhibitors. The phenyl ring with its halogen substituents can fit into the active site of the aromatase enzyme, while the side chain, introduced by reacting the α-bromo ketone, can be designed to interact with key amino acid residues, leading to competitive inhibition. Research in this area focuses on creating derivatives that can effectively block the conversion of androgens to estrogens, thereby reducing the growth stimulus for estrogen receptor-positive breast cancer cells.

Development of Antimicrobial and Antiviral Agents

The scaffold provided by this compound is also valuable in the development of new antimicrobial and antiviral agents. By incorporating this ketone into various heterocyclic systems, such as thiazoles, imidazoles, and triazoles, chemists can generate novel compounds with the potential to inhibit the growth of bacteria, fungi, and viruses. The presence of halogen atoms on the phenyl ring can enhance the lipophilicity and antimicrobial activity of the resulting molecules.

Application in the Synthesis of Fluoroquinolone-Mannich Base Conjugates with Antimicrobial Properties

Fluoroquinolones are a well-established class of broad-spectrum antibiotics. To enhance their efficacy and overcome resistance, researchers have explored the synthesis of fluoroquinolone conjugates. This compound can be used as a key intermediate in the synthesis of Mannich bases that are then conjugated to fluoroquinolone antibiotics. Mannich bases are formed through the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this context, the ketone functionality of derivatives of this compound can be utilized in a Mannich reaction with a suitable amine and formaldehyde, and the resulting product can be linked to a fluoroquinolone. This approach aims to create hybrid molecules with enhanced antimicrobial activity and potentially a different mechanism of action.

Structure-Activity Relationship (SAR) Studies for Bioactive Compounds Derived from this compound

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. For derivatives of this compound, structure-activity relationship (SAR) studies are crucial for optimizing their therapeutic potential. These studies involve systematically modifying different parts of the molecule and evaluating the impact of these changes on its biological activity.

Key areas of modification and their potential impact on activity are summarized in the table below:

| Molecular Modification | Potential Impact on Biological Activity |

| Substitution on the Phenyl Ring | Altering the position and nature of substituents can affect electronic properties, lipophilicity, and steric interactions with the target protein. For example, the position of the fluorine and bromine atoms is critical for target binding. |

| Modification of the α-Carbon Side Chain | Introducing different functional groups by reacting the α-bromo ketone can lead to new interactions with the biological target, influencing potency and selectivity. |

| Introduction of Heterocyclic Rings | The type of heterocyclic ring system attached to the core structure can significantly modulate the compound's pharmacological profile, including its anticancer or antimicrobial activity. |

Systematic SAR studies allow medicinal chemists to identify the key structural features required for optimal activity and to design more potent and selective drug candidates.

Investigation of Pharmacokinetic and Metabolic Profiles (e.g., using isotope-labeled compounds for tracer studies)

To facilitate these studies, isotope-labeled versions of the compounds can be synthesized. For instance, incorporating stable isotopes like ¹³C or radioactive isotopes such as ¹⁴C or ³H into the molecule allows researchers to trace the compound's fate in biological systems. These tracer studies are invaluable for:

Absorption and Distribution: Determining how much of the compound is absorbed into the bloodstream and where it distributes in the body.

Metabolism: Identifying the metabolic pathways the compound undergoes and the structures of its metabolites.

Excretion: Quantifying the rate and routes of elimination of the compound and its metabolites from the body.

This information is critical for assessing the drug-like properties of the synthesized derivatives and for predicting their behavior in preclinical and clinical settings.

Environmental and Toxicological Research Considerations

Assessment of Ecotoxicity Profiles of Halogenated Ketones

A study on acetophenone (B1666503)–triazole hybrids revealed that some of these compounds exhibited significant antifouling activity against marine organisms like the mussel Mytilus galloprovincialis and the microalgae Navicula sp. nih.gov. Importantly, the most potent of these compounds showed lower toxicity to the non-target species Artemia salina when compared to the commercial biocide Econea®, suggesting that the ecotoxicity of acetophenone derivatives can vary significantly based on their specific substitutions nih.gov.

Furthermore, research comparing brominated flame retardants (BFRs) to halogen-free alternatives using zebrafish models indicates that brominated organic compounds can be more toxic. For example, the brominated flame retardant BDE-47 was found to be more toxic to zebrafish than the halogen-free alternative, aluminum diethyl-phosphinate (ALPI) mdpi.com. BDE-47 induced neurotoxic effects and oxidative stress in the zebrafish embryos mdpi.com. While BFRs are structurally different from halogenated ketones, this highlights the general concern associated with brominated organic compounds in aquatic environments.

Table 1: Ecotoxicity Data for a Structurally Related Acetophenone Hybrid (Acetophenone 7a)

| Species | Endpoint | Concentration | Result | Reference |

| Mytilus galloprovincialis | Antifouling Activity | 25 µM | Significant Inhibition | nih.gov |

| Navicula sp. | Antifouling Activity | 25 µM | Significant Inhibition | nih.gov |

| Artemia salina | Ecotoxicity | 25 µM & 50 µM | Less toxic than Econea® | nih.gov |

This table presents data for a related acetophenone hybrid to infer potential ecotoxicological relevance.

Investigation of Environmental Fate and Degradation Pathways

The environmental persistence and degradation pathways of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone have not been specifically studied. However, research on other brominated organic compounds and α-halo ketones offers plausible degradation routes. The carbon-bromine bond is susceptible to cleavage under various environmental conditions.

One potential degradation pathway is microbial degradation. A study on the biodegradation of brominated flame retardants, tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG), demonstrated that a consortium of four bacterial strains could achieve total degradation of these compounds under aerobic conditions with an additional carbon source mdpi.com. The primary mechanism of degradation for many halogenated organic compounds is dehalogenation, which can occur through enzymatic processes such as hydrolysis, reduction, or oxygen-dependent mechanisms mdpi.com.

Another relevant degradation mechanism for α-halo ketones is reductive dehalogenation. In this chemical process, the halogen atom is removed, and the ketone is reduced to form an enolate wikipedia.org. This process can be facilitated by various reducing agents and may occur in certain environmental compartments. Photodegradation is another potential pathway, as some α-bromo ketones have been shown to undergo C-Br bond cleavage upon exposure to light, leading to the formation of other products researchgate.net.

Research on Bioaccumulation Potential and Mobility in Environmental Compartments

The bioaccumulation potential of this compound has not been determined. However, the presence of two bromine atoms and a fluorinated phenyl ring suggests that the molecule is likely lipophilic (fat-soluble). Lipophilic compounds tend to have a higher potential for bioaccumulation in the fatty tissues of organisms.

Many brominated flame retardants are known to be environmentally persistent and bioaccumulative mdpi.com. This is often due to their low water solubility and high affinity for organic matter. While the structure of the target compound is different, the presence of multiple halogens is a common feature of bioaccumulative substances. To properly assess the bioaccumulation potential, experimental determination of the octanol-water partition coefficient (Log Kow) would be necessary. A high Log Kow value would indicate a greater potential for bioaccumulation.

The mobility of the compound in soil and other environmental compartments would also be influenced by its lipophilicity. Highly lipophilic compounds tend to adsorb to soil and sediment organic matter, which can limit their mobility in water but also make them more persistent in those compartments.

Development of Safe Handling and Disposal Methodologies in Research Laboratories

As an α-bromo ketone, this compound is expected to be a reactive and potentially hazardous compound. α-Halo ketones are known alkylating agents and can be corrosive and toxic providence.eduwikipedia.org. Therefore, strict safety protocols are necessary for its handling and disposal in a laboratory setting.

Safe Handling:

Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any vapors or dust. providence.edu

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat, must be worn at all times. wsu.edu A face shield may be recommended for procedures with a higher risk of splashing. wsu.edu

Handling Procedures: Avoid direct contact with skin and eyes. providence.edu Do not breathe dust or vapors. Weighing and transferring of the solid should be done carefully to minimize dust generation.

Disposal Methodologies:

Waste Collection: All waste containing this compound, including contaminated labware and residues, should be collected in a designated, properly labeled, and sealed hazardous waste container for halogenated organic compounds. wsu.educhemtalk.com.au

Decontamination: Spills should be cleaned up promptly using an inert absorbent material, which is then placed in the hazardous waste container. wsu.edu The spill area should be decontaminated.

Incompatible Materials: The compound should be stored away from incompatible materials such as strong bases, oxidizing agents, and reducing agents. wsu.edu α-Halo ketones can react with bases in a process known as the Favorskii rearrangement. wikipedia.org

Neutralization (for specific waste streams): For some brominated waste streams, treatment with a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite can be used to neutralize the reactive bromine. providence.educhemtalk.com.au However, the specific reactivity of this compound with these reagents would need to be evaluated.

Table 2: Summary of Recommended Safe Handling and Disposal Practices

| Aspect | Recommendation | Rationale | Reference |

| Handling | Use in a chemical fume hood. | To prevent inhalation of vapors or dust. | providence.edu |

| Wear gloves, goggles, and a lab coat. | To prevent skin and eye contact. | wsu.edu | |

| Disposal | Collect in a labeled halogenated organic waste container. | To ensure proper disposal as hazardous waste. | wsu.educhemtalk.com.au |

| Absorb spills with inert material. | For safe cleanup of accidental releases. | wsu.edu | |

| Storage | Store away from bases, oxidizers, and reducing agents. | To prevent hazardous chemical reactions. | wsu.edu |

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-1-(4-bromo-2-fluorophenyl)ethanone?

The compound is typically synthesized via bromination of 1-(4-bromo-2-fluorophenyl)ethanone using bromine (Br₂) in a halogenated solvent (e.g., chloroform or dichloromethane) under controlled low-temperature conditions (0–5°C) to minimize side reactions like over-bromination . Catalysts such as FeBr₃ or AlBr₃ may enhance regioselectivity. Post-synthesis purification involves washing with sodium thiosulfate to remove excess bromine, followed by recrystallization from diethyl ether or ethanol to achieve >85% purity .

Q. How can researchers ensure safe handling of this compound in the laboratory?

Key safety measures include:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact (GHS Hazard Class: Skin Corrosion/Irritation Category 2) .

- Ventilation: Use fume hoods due to bromine vapor release during synthesis.

- First Aid: For inhalation, move to fresh air; for skin contact, wash with water for 15 minutes .

- Storage: In airtight containers away from light and oxidizing agents.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, ketone carbonyl at δ 190–200 ppm) .

- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 293.89 for C₈H₅Br₂FO) .

- X-ray Crystallography: For structural elucidation (space group, bond angles); SHELXL/SHELXS software is recommended for refinement .

Advanced Research Questions

Q. How does the electronic effect of fluorine influence reactivity in cross-coupling reactions?

The ortho-fluorine atom induces electron-withdrawing effects, polarizing the ketone group and enhancing electrophilicity at the α-carbon. This facilitates nucleophilic substitutions (e.g., with amines or thiols) but may reduce stability under basic conditions. Computational studies (DFT) suggest the fluorine’s -I effect lowers the LUMO energy, favoring SN₂ mechanisms .

Q. What strategies mitigate di-bromination byproducts during synthesis?

- Temperature Control: Maintain reaction temperatures <10°C to slow bromine reactivity .

- Stoichiometry: Use a 1:1 molar ratio of Br₂ to substrate to limit excess bromine.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve selectivity by stabilizing intermediates .

Q. How can crystallographic data resolve contradictions in spectroscopic analyses?

For example, if NMR suggests multiple conformers, single-crystal X-ray diffraction can confirm the dominant structure. A case study using SHELXL refinement (R factor <0.05) resolved ambiguities in the dihedral angle between the fluorophenyl and ketone groups, confirming a planar geometry .

Q. What methodologies are used to study its enzyme inhibition mechanisms?

- Kinetic Assays: Measure IC₅₀ values via fluorescence quenching (e.g., binding to cytochrome P450 enzymes).

- Docking Simulations: AutoDock Vina or Schrödinger Suite to model interactions with active sites .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .

Q. How do structural analogs differ in biological activity?

Q. What are the regulatory considerations for EPA/ECHA compliance?

Q. How can researchers troubleshoot low yields in scaled-up syntheses?

- Process Optimization: Switch from batch to flow chemistry for better heat dissipation .

- Catalyst Recycling: Immobilize FeBr₃ on silica gel to reduce waste .

- In-line Analytics: Use FTIR or Raman spectroscopy to monitor reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.